molecular formula C16H25N3O2 B12445886 [1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

[1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B12445886
M. Wt: 291.39 g/mol
InChI Key: GYHWGCOCFGBHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an aminomethyl group, and a carbamic acid ester moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of 3-aminomethylbenzylamine with pyrrolidine-3-carboxylic acid tert-butyl ester under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: [1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen atoms.

    Substitution: Substituted products with different functional groups replacing the aminomethyl group.

Scientific Research Applications

Chemistry: In chemistry, [1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: In medicine, the compound is explored for its potential pharmacological properties. Studies focus on its ability to interact with specific molecular targets, such as enzymes or receptors, and its potential to modulate biological pathways involved in disease processes.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in fields such as materials science, catalysis, and polymer chemistry.

Mechanism of Action

The mechanism of action of [1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways. The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl N-[1-[3-(aminomethyl)phenyl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-13-7-8-19(11-13)14-6-4-5-12(9-14)10-17/h4-6,9,13H,7-8,10-11,17H2,1-3H3,(H,18,20)

InChI Key

GYHWGCOCFGBHHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC(=C2)CN

Origin of Product

United States

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